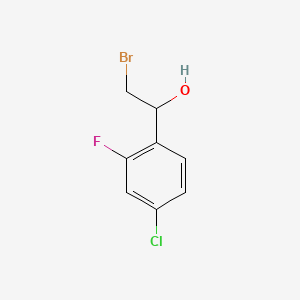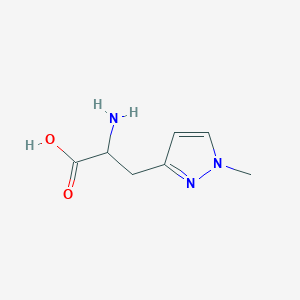![molecular formula C12H21N B13620052 (1-(Bicyclo[2.2.1]heptan-2-ylmethyl)cyclopropyl)methanamine](/img/structure/B13620052.png)
(1-(Bicyclo[2.2.1]heptan-2-ylmethyl)cyclopropyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(Bicyclo[221]heptan-2-ylmethyl)cyclopropyl)methanamine is a complex organic compound characterized by its unique bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Bicyclo[2.2.1]heptan-2-ylmethyl)cyclopropyl)methanamine typically involves multiple steps. One common approach is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
(1-(Bicyclo[2.2.1]heptan-2-ylmethyl)cyclopropyl)methanamine can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxygenated derivatives, while reduction could produce more saturated compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1-(Bicyclo[2.2.1]heptan-2-ylmethyl)cyclopropyl)methanamine is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound is being explored for its potential therapeutic properties. Its bicyclic structure may interact with biological targets in unique ways, making it a candidate for drug development.
Industry
In industry, this compound could be used in the production of advanced materials, such as polymers and resins, due to its structural rigidity and stability.
Mécanisme D'action
The mechanism by which (1-(Bicyclo[2.2.1]heptan-2-ylmethyl)cyclopropyl)methanamine exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique bicyclic structure. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.1.1]hexane: This compound shares a similar bicyclic structure but differs in the size and arrangement of its rings.
Bicyclo[2.2.2]octane: Another related compound with a different ring size and chemical properties.
2-Azabicyclo[2.2.1]heptanes: These compounds are structurally similar and can be synthesized using similar methods.
Uniqueness
What sets (1-(Bicyclo[2.2.1]heptan-2-ylmethyl)cyclopropyl)methanamine apart is its specific combination of a bicyclic structure with a cyclopropyl group, which may confer unique chemical and biological properties.
Propriétés
Formule moléculaire |
C12H21N |
|---|---|
Poids moléculaire |
179.30 g/mol |
Nom IUPAC |
[1-(2-bicyclo[2.2.1]heptanylmethyl)cyclopropyl]methanamine |
InChI |
InChI=1S/C12H21N/c13-8-12(3-4-12)7-11-6-9-1-2-10(11)5-9/h9-11H,1-8,13H2 |
Clé InChI |
PUZSVILZMCGMDP-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CC1CC2CC3(CC3)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Methyl-2-[(propan-2-yloxy)methyl]oxirane](/img/structure/B13619997.png)
![Methyl 2-Amino-2-(spiro[3.3]heptan-2-ylidene)acetate](/img/structure/B13620000.png)





![1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B13620019.png)



